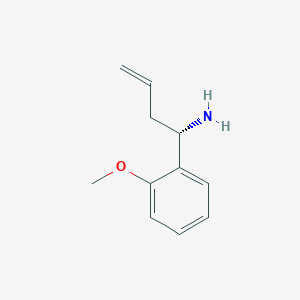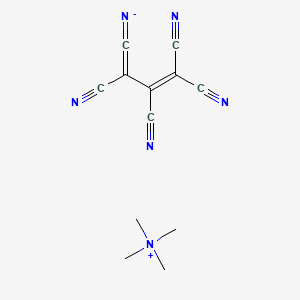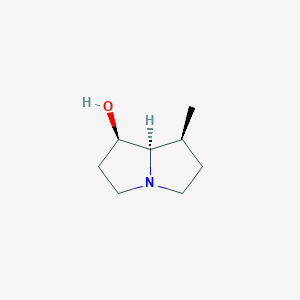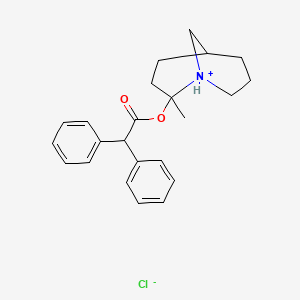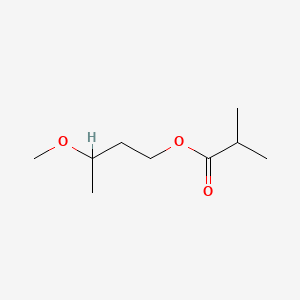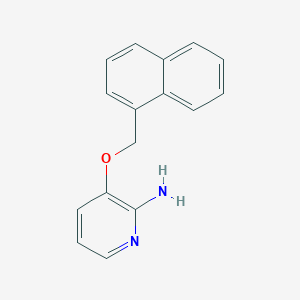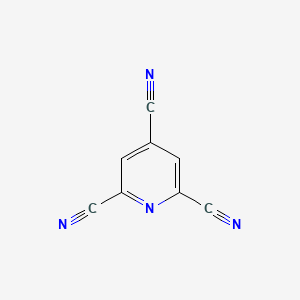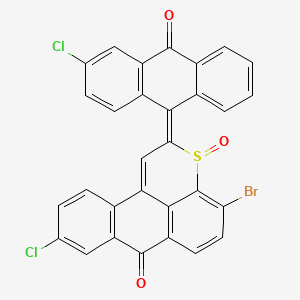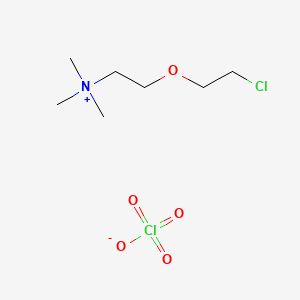
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound with a perchlorate anion. This compound is used in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate typically involves the reaction of trimethylamine with 2-(2-chloroethoxy)ethyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or alcohols.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining trimethylamine with 2-(2-chloroethoxy)ethyl chloride in a reactor.
Reaction: Allowing the reaction to proceed at controlled temperatures.
Addition of Perchloric Acid: Adding perchloric acid to form the perchlorate salt.
Purification: Purifying the product through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction: The perchlorate anion can undergo redox reactions, although the ammonium cation remains relatively stable.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Solvents: Reactions are typically carried out in polar solvents like water or alcohols.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example:
With Hydroxide Ions: The product may be an alcohol.
With Amines: The product may be a substituted amine.
Aplicaciones Científicas De Investigación
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on molecules, while the perchlorate anion can participate in redox reactions. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Similar in structure but with a methacrylate group instead of a chloroethoxy group.
Acryloyloxyethyl trimethyl ammonium chloride: Contains an acryloyloxy group, making it more reactive in polymerization reactions.
Uniqueness
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is unique due to its combination of a quaternary ammonium cation and a perchlorate anion. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
74886-56-9 |
|---|---|
Fórmula molecular |
C7H17Cl2NO5 |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2-(2-chloroethoxy)ethyl-trimethylazanium;perchlorate |
InChI |
InChI=1S/C7H17ClNO.ClHO4/c1-9(2,3)5-7-10-6-4-8;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QCBGCRLELTVSQK-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOCCCl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
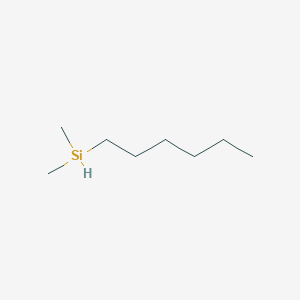
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
